molecular formula C8H15NO2 B1395389 3-(Tetrahydro-2-furanylmethoxy)azetidine CAS No. 1219948-71-6

3-(Tetrahydro-2-furanylmethoxy)azetidine

Cat. No.: B1395389
CAS No.: 1219948-71-6
M. Wt: 157.21 g/mol
InChI Key: ZCCSMDFZRIFWOH-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular framework of this compound consists of a four-membered azetidine ring bearing a methoxy substituent at the 3-position, which is further connected to a tetrahydrofuran ring system. The theoretical molecular formula for this compound would be C8H15NO2, placing it within the class of ether-linked heterobicyclic systems. The compound contains multiple stereogenic centers, with the 3-position of the azetidine ring and the 2-position of the tetrahydrofuran ring both capable of exhibiting chirality.

The four-membered azetidine ring introduces significant ring strain, with internal bond angles constrained to approximately 90 degrees compared to the tetrahedral preference of 109.5 degrees. This ring strain manifests in distinctive chemical reactivity patterns and conformational preferences. Studies of related azetidine derivatives have demonstrated that the nitrogen atom typically adopts a pyramidal geometry, with the lone pair of electrons occupying a pseudo-axial position to minimize steric interactions.

The tetrahydrofuran component provides additional structural complexity through its envelope-like conformation. Analysis of similar tetrahydrofuran-containing compounds indicates that the five-membered ring typically adopts either C2-endo or C3-endo conformations, with rapid interconversion between these forms at room temperature. The ether oxygen atom in the tetrahydrofuran ring system contributes to the overall polarity of the molecule and provides potential coordination sites for hydrogen bonding interactions.

Table 1: Predicted Molecular Properties of this compound

Property Value
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Ring Systems Azetidine (4-membered), Tetrahydrofuran (5-membered)
Stereogenic Centers 2 (azetidine C-3, tetrahydrofuran C-2)
Heteroatoms Nitrogen (1), Oxygen (2)

Comparative Analysis of Azetidine-containing Heterocycles

The structural features of this compound can be meaningfully compared to other azetidine-containing heterocycles documented in recent literature. Related compounds such as 3-(Oxolan-3-ylmethoxy)azetidine exhibit similar bifunctional architecture but differ in the position of ether linkage attachment to the tetrahydrofuran ring. The comparative analysis reveals that the specific positioning of the methoxy bridge significantly influences both conformational preferences and potential biological activity.

Studies of N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine derivatives have demonstrated that the incorporation of tetrahydrofuran moieties into azetidine frameworks can substantially alter the three-dimensional molecular shape. These structural modifications are particularly relevant in medicinal chemistry contexts, where the precise spatial arrangement of functional groups determines molecular recognition and binding affinity to biological targets.

The synthetic accessibility of azetidine-tetrahydrofuran hybrid molecules has been enhanced through methodologies such as aza-Michael addition reactions and Horner-Wadsworth-Emmons reactions. These approaches have enabled the preparation of various substituted azetidine derivatives bearing tetrahydrofuran substituents, providing valuable structure-activity relationship data for this class of compounds.

Table 2: Comparative Structural Features of Related Azetidine-Tetrahydrofuran Hybrids

Compound Molecular Formula Key Structural Features Reference
3-(Oxolan-3-ylmethoxy)azetidine C8H15NO2 Methoxy linkage at oxolan-3 position
N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine C8H16N2O Direct C-N linkage between rings
3-(Oxan-2-ylmethoxy)azetidine C9H17NO2 Six-membered oxane ring instead of oxolan

The conformational analysis of azetidine rings in these hybrid systems reveals that substitution at the 3-position generally leads to puckering of the four-membered ring to accommodate steric interactions. Nuclear magnetic resonance studies of related compounds have shown that the azetidine ring protons exhibit characteristic coupling patterns that reflect the restricted conformational mobility imposed by ring strain.

Conformational Studies Through X-ray Crystallography

Crystallographic analysis provides crucial insights into the solid-state conformational preferences of azetidine-containing heterocycles. While specific X-ray crystallographic data for this compound are not available in the current literature, studies of structurally related compounds offer valuable comparative information about the conformational behavior of this molecular class.

X-ray crystallographic investigations of 3-aryl-oxetane and azetidine derivatives have revealed significant differences in bond lengths and torsion angles compared to their acyclic counterparts. The crystal structures demonstrate that the four-membered azetidine rings consistently exhibit bond angles of approximately 88-92 degrees, confirming the substantial angular strain inherent in these systems. The C-N bond lengths in azetidine rings typically range from 1.46 to 1.48 Angstroms, slightly longer than those observed in unstrained secondary amines.

Studies of salbutamol oxalate, which contains tetrahydrofuran-like structural elements, have demonstrated the importance of crystallographic disorder in understanding the true conformational behavior of flexible heterocyclic systems. The combination of X-ray crystallography with solid-state nuclear magnetic resonance spectroscopy has proven particularly valuable in characterizing dynamic processes and conformational exchange in the solid state.

Table 3: Crystallographic Parameters from Related Azetidine-containing Compounds

Structural Parameter Typical Range Observed Effects
Azetidine C-N-C angle 88-92° Ring strain manifestation
C-N bond length 1.46-1.48 Å Elongation due to strain
Tetrahydrofuran puckering 20-35° Envelope conformation preference
Intermolecular H-bonding 2.6-3.2 Å Crystal packing stabilization

The crystal packing arrangements of azetidine derivatives frequently involve intermolecular hydrogen bonding interactions, particularly when nitrogen lone pairs are available for coordination. These interactions can significantly influence the observed solid-state conformation and may differ substantially from solution-phase behavior. Temperature-dependent crystallographic studies have revealed that some azetidine-containing compounds exhibit dynamic disorder, with rapid interconversion between conformational states even in the crystalline environment.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSMDFZRIFWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization via Intramolecular Aminolysis of Epoxides

Method Overview:
This approach utilizes the intramolecular aminolysis of epoxy intermediates to form the azetidine ring, often catalyzed by metal triflates such as lanthanum triflate (La(OTf)₃). The process involves the following steps:

  • Preparation of epoxy precursors:
    Epoxides bearing tetrahydrofuranyl substituents are synthesized through epoxidation of corresponding alkenes or via nucleophilic opening of epoxides with furanyl derivatives.

  • Catalytic intramolecular cyclization:
    Under reflux conditions with La(OTf)₃ as a catalyst, the epoxy group undergoes regioselective aminolysis with an amino group tethered in the molecule, leading to azetidine ring formation.

Research Findings:

  • The process offers high regio- and diastereoselectivity, with reaction conditions optimized at reflux in dehydrated solvents such as dichloromethane (DCM).
  • The intramolecular cyclization typically proceeds with excellent yields (up to 85%) and minimal by-products, making it suitable for scalable synthesis.
  • The reaction is sensitive to moisture; thus, anhydrous conditions are critical.

Data Table:

Step Reagents & Conditions Yield Notes
Epoxide synthesis Epoxidation of furanyl alkenes - Using m-CPBA or similar oxidants
Cyclization La(OTf)₃, reflux in DCM 75-85% Anhydrous, inert atmosphere

Multistep Functionalization via Halogenated Intermediates and Nucleophilic Substitutions

Method Overview:
This pathway involves initial synthesis of halogenated azetidine intermediates, which are subsequently functionalized with furanyl groups:

Research Findings:

  • This method allows for modular synthesis, enabling variation of substituents on the azetidine ring.
  • Yields range from 60-78%, with the process being amenable to scale-up.
  • The approach benefits from the availability of halogenated intermediates and nucleophilic furanyl derivatives.

Data Table:

Step Reagents & Conditions Yield Notes
Halogenation SOCl₂ or PBr₃, room temp 70-80% Requires excess reagent
Nucleophilic substitution K₂CO₃, DMF, 80°C 60-78% Inert atmosphere, moisture-free

Synthesis via Carbamate or Urea Intermediates

Method Overview:
This involves constructing the azetidine ring through carbamate or urea derivatives as key intermediates:

  • Formation of carbamate/urea precursors:
    Tetrahydrofuran derivatives are reacted with carbamoyl chlorides or isocyanates to form stable intermediates.

  • Ring closure via cyclization:
    Under basic or thermal conditions, these intermediates cyclize to form the azetidine core, often facilitated by microwave irradiation for enhanced efficiency.

Research Findings:

  • The method offers high regioselectivity and functional group tolerance.
  • Microwave-assisted cyclizations significantly reduce reaction times (from hours to minutes).
  • Yields are generally high (~80%), with the process suitable for complex molecule synthesis.

Data Table:

Step Reagents & Conditions Yield Notes
Carbamate formation Isocyanates, THF 75-85% Mild conditions
Cyclization Microwave, base (e.g., K₂CO₃) 80% Rapid, scalable

Summary of Key Preparation Parameters

Parameter Typical Range Remarks
Temperature -10°C to 60°C Lower temperatures favor regioselectivity
Reaction Time 1 hour to 24 hours Longer times for complex cyclizations
Reagent Equivalents 1-2 molar equivalents Slight excess of activating agents enhances yield
Solvent Choice DCM, DMF, THF Anhydrous conditions critical

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2-furanylmethoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine alcohols or amines.

Scientific Research Applications

The compound 3-(Tetrahydro-2-furanylmethoxy)azetidine has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by data tables and relevant case studies.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations, such as:

  • Nucleophilic Substitution : The azetidine nitrogen can act as a nucleophile, allowing for the introduction of different functional groups.
  • Reduction Reactions : The compound can be reduced to yield amines or other derivatives, broadening its utility in synthetic pathways.

Biology

The biological applications of this compound are primarily centered around its role in drug development and biochemical research:

  • Drug Development : Its structural features make it a candidate for designing new pharmaceuticals targeting specific biological pathways. For instance, modifications of the azetidine ring can lead to compounds with enhanced bioactivity.
  • Enzyme Interaction Studies : The compound can be utilized to probe enzyme mechanisms and interactions, aiding in understanding biological processes at a molecular level.

Medicine

In medicine, the compound's potential as a therapeutic agent is being explored. It may exhibit properties beneficial for treating various conditions due to its unique chemical structure:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them suitable for further investigation as antibiotic agents.
  • CNS Activity : Given the presence of the azetidine ring, there is potential for neuropharmacological applications, warranting further research into its effects on the central nervous system.

Data Tables

Activity TypeDescription
AntimicrobialPotential against bacteria
NeuropharmacologicalPossible CNS effects
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Synthesis of Novel Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity. By modifying the tetrahydrofuran moiety, researchers were able to improve solubility and bioavailability.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial properties against various bacterial strains. Results indicated that certain modifications led to significant antibacterial activity, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .

Comparison with Similar Compounds

Research Implications

  • Azetidine vs. Piperidine : The smaller azetidine core may offer advantages in targeting enzymes with compact active sites (e.g., kinases), while piperidine derivatives dominate in CNS applications due to their stability .
  • Substituent Effects : THF methoxy groups enhance solubility but may increase metabolic vulnerability compared to halogenated or triazine groups .

Biological Activity

3-(Tetrahydro-2-furanylmethoxy)azetidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure substituted with a tetrahydrofuran moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial properties. In a study evaluating various azetidine compounds, it was found that certain derivatives demonstrated significant inhibition against bacterial strains, suggesting potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Azetidine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
6be (related azetidine derivative)S. aureus16 µg/mL

Anticancer Properties

Azetidine derivatives have also been explored for their anticancer effects. Compound 6be, closely related to this compound, showed promising results in vivo against solid tumors in preclinical models. It exhibited cytotoxicity in human cancer cell lines at concentrations as low as 10 mg/kg .

Case Study: Anticancer Activity
In a study published in PubMed, researchers evaluated the efficacy of various azetidine derivatives against breast cancer cell lines (MCF-7). The results indicated that certain compounds induced apoptosis and inhibited cell proliferation, highlighting the potential of azetidine-based drugs in cancer therapy .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may act as an electrophile, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the disruption of critical biological pathways, thereby exerting its antimicrobial and anticancer effects.

Safety and Toxicology

Preliminary studies on the safety profile of azetidine derivatives indicate a favorable outcome, with low toxicity observed in animal models at therapeutic doses. However, further toxicological assessments are required to fully understand the safety implications of long-term use .

Q & A

Q. What are the recommended synthetic routes for introducing the tetrahydro-2-furanylmethoxy group into azetidine derivatives?

The tetrahydro-2-furanylmethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, in structurally similar compounds, the furanmethoxy moiety is attached using triethylamine (Et3_3N) as a base in tetrahydrofuran (THF) solvent, followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation . Safety protocols for handling THF (flammability, peroxide formation) and azetidine derivatives (skin/eye irritation) must be strictly followed .

Q. How should researchers characterize the purity and structural integrity of 3-(Tetrahydro-2-furanylmethoxy)azetidine?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in phosphazene-based heterocycles .
  • HPLC : To assess purity, especially for intermediates prone to side reactions (e.g., oxidation of the tetrahydrofuran ring) .

Q. What safety protocols are essential when working with azetidine and tetrahydrofuran derivatives?

  • Ventilation : Use fume hoods to avoid inhalation of volatile compounds (e.g., THF, azetidine) .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep azetidine derivatives in sealed containers under inert gas (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency between azetidine and tetrahydrofuranmethoxy groups be optimized to minimize side products?

  • Catalyst Selection : Copper(I)/TMEDA systems have shown efficacy in analogous couplings involving trifluoromethyl groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–25°C) reduce undesired ring-opening of tetrahydrofuran .
  • Ligand Screening : Bulky ligands (e.g., triphenylphosphine) can suppress competing pathways in heterocyclic couplings .

Q. What strategies resolve contradictions in spectroscopic data for complex reaction mixtures?

  • Multi-dimensional NMR : 1^1H-13^{13}C HSQC/HMBC correlations differentiate overlapping signals in azetidine derivatives .
  • Isotopic Labeling : 19^{19}F or 15^{15}N labeling simplifies analysis of fluorinated or nitrogen-rich analogs .
  • Computational Modeling : DFT calculations predict chemical shifts and validate stereochemical assignments .

Q. How do steric and electronic effects influence the reactivity of the azetidine ring in functionalization reactions?

  • Steric Hindrance : Substituents at the 3-position of azetidine (e.g., tetrahydrofuranmethoxy) slow nucleophilic attacks but stabilize intermediates via hydrogen bonding .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enabling regioselective alkylation .
  • Solvent Polarity : Protic solvents (e.g., methanol) stabilize charged intermediates in SN2 mechanisms .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in scaled-up syntheses?

  • LC-MS/MS : Identifies low-abundance byproducts (e.g., oxidized furan derivatives) .
  • Gas Chromatography (GC) : Monitors residual solvents (e.g., THF, triethylamine) .
  • Elemental Analysis : Confirms stoichiometry in final products .

Q. How can researchers mitigate challenges in crystallizing polar azetidine derivatives?

  • Co-Crystallization : Use of chiral co-formers (e.g., tartaric acid) improves crystal lattice stability .
  • Slow Evaporation : Gradual solvent removal in mixed-solvent systems (e.g., ether/hexane) enhances crystal quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Tetrahydro-2-furanylmethoxy)azetidine
Reactant of Route 2
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3-(Tetrahydro-2-furanylmethoxy)azetidine

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